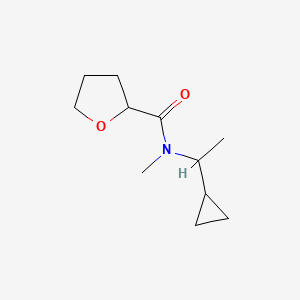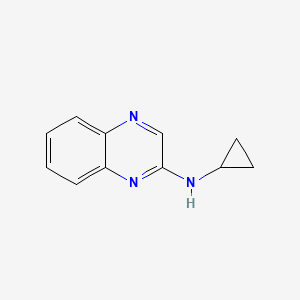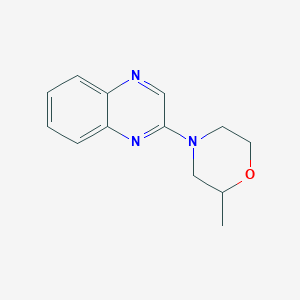![molecular formula C11H18N2O B7516737 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MP-10, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MP-10 has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in the brain.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole involves its high affinity for the dopamine transporter. This compound selectively blocks dopamine uptake, leading to an increase in the concentration of dopamine in the synapse. This increase in dopamine concentration can lead to changes in behavior, cognition, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to increase the release of dopamine in the brain, leading to an increase in dopamine concentration in the synapse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its high affinity for the dopamine transporter. This allows researchers to selectively block dopamine uptake and study the role of dopamine in the brain. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have a number of side effects, including hyperthermia and cardiovascular effects. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of new compounds that have a higher affinity for the dopamine transporter and fewer side effects. Another area of research is the study of the long-term effects of this compound on behavior, cognition, and addiction. Additionally, this compound could be used to study the role of dopamine in a variety of neurological disorders, including Parkinson's disease and schizophrenia. Overall, this compound has the potential to be a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole involves the reaction of 2-methylpiperidine with 3-methyl-5-formyl-1,2-oxazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography. This method has been described in detail in the literature and has been used to produce this compound for research purposes.
Applications De Recherche Scientifique
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the main uses of this compound is in the study of the dopamine transporter. This compound has a high affinity for the dopamine transporter and can be used to selectively block dopamine uptake, allowing researchers to study the role of dopamine in the brain. This compound has also been used to study the effects of dopamine on behavior, cognition, and addiction.
Propriétés
IUPAC Name |
3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-11(14-12-9)8-13-6-4-3-5-10(13)2/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZQMYKXUKUHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)





![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)


